molecular formula C9H13NO2 B562856 2-(2-Aminoethoxy)anisole-d3 CAS No. 1189881-28-4

2-(2-Aminoethoxy)anisole-d3

Cat. No.: B562856
CAS No.: 1189881-28-4
M. Wt: 170.226
InChI Key: CKJRKLKVCHMWLV-FIBGUPNXSA-N
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Description

2-(2-Aminoethoxy)anisole-d3 is a deuterated analog of 2-(2-Aminoethoxy)anisole (CAS 1836-62-0), where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry or nuclear magnetic resonance (NMR) studies to improve quantification accuracy . The parent compound, 2-(2-Aminoethoxy)anisole, consists of an anisole (methoxybenzene) core substituted with an aminoethoxy chain. Its deuterated form retains the same chemical reactivity but exhibits distinct physical properties, such as increased molecular weight (C₉H₁₀D₃NO₂ vs. C₉H₁₃NO₂) and altered spectral characteristics .

Properties

IUPAC Name

2-[2-(trideuteriomethoxy)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRKLKVCHMWLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675580
Record name 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189881-28-4
Record name 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-Aminoethoxy)anisole-d3 involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the complete incorporation of deuterium .

Chemical Reactions Analysis

2-(2-Aminoethoxy)anisole-d3 undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Aminoethoxy)anisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)anisole-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for more accurate tracing of biochemical pathways. The compound can bind to enzymes and receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Aminoethoxy)Ethanol

  • Structure: Contains an aminoethoxy group but lacks the aromatic anisole moiety, instead terminating in a hydroxyl group.
  • Reactivity : Reacts violently with strong acids (e.g., HCl, H₂SO₄) and reducing agents (e.g., Li, Na), producing flammable hydrogen gas. It is incompatible with metals, isocyanates, and halogenated organics .
  • Applications : Used in gas scrubbing (e.g., acid removal from natural gas) and chemical synthesis.
  • Safety : Rated as a DOT corrosive material; causes severe skin/eye irritation and pulmonary edema upon inhalation .

2-Amino-3-nitroanisole

  • Structure: An anisole derivative with nitro (-NO₂) and amino (-NH₂) substituents at the 2- and 3-positions, respectively.
  • Reactivity: Less reactive than 2-(2-Aminoethoxy)anisole due to electron-withdrawing nitro groups, which stabilize the aromatic ring.
  • Applications : Primarily a synthetic intermediate in dyes and pharmaceuticals .

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Structure: A dihydropyridine derivative with an aminoethoxy side chain and ester groups.
  • Reactivity : Functions as a process-related impurity in pharmaceuticals (e.g., calcium channel blockers). Its degradation pathways involve oxidation or hydrolysis of ester groups .
  • Applications: Not commercially utilized; monitored as a degradation product in drug manufacturing .

Comparative Data Table

Compound Molecular Formula CAS Number Key Applications Reactivity/Safety Concerns
2-(2-Aminoethoxy)anisole-d3 C₉H₁₀D₃NO₂ N/A Analytical internal standard Stable under inert conditions; no direct reactivity data reported.
2-(2-Aminoethoxy)Ethanol C₄H₁₁NO₂ 929-06-6 Gas scrubbing, chemical synthesis Reacts with acids, metals; corrosive, pulmonary irritant .
2-Amino-3-nitroanisole C₇H₈N₂O₃ 16554-45-3 Dye/pharmaceutical intermediate Moderate stability; nitro group limits reactivity .
Diethyl 2-[(2-aminoethoxy)methyl]-... C₂₀H₂₇ClN₂O₅ Not specified Pharmaceutical impurity Degrades under heat/light; ester hydrolysis risk .

Key Research Findings

Deuterium Effects: The -d3 labeling in this compound reduces metabolic degradation rates in biological studies compared to the non-deuterated form, enhancing its utility in tracer experiments . Isotopic substitution minimally affects solubility but increases molecular weight by ~3 Da, critical for distinguishing via mass spectrometry .

Stability Comparison: this compound is more stable than 2-(2-Aminoethoxy)ethanol, which degrades rapidly in acidic or metallic environments . Unlike dihydropyridine derivatives (e.g., ), the deuterated anisole lacks ester groups, eliminating hydrolysis risks.

Analytical Utility :

  • The deuterated compound’s spectral shifts in NMR (e.g., ¹H signals suppressed, ²H signals observed) simplify mixture analysis .

Biological Activity

Overview

2-(2-Aminoethoxy)anisole-d3 is a deuterated compound with significant applications in biological and chemical research. Its molecular formula is C9H10D3NO2, and it has a molecular weight of 170.22 g/mol. The compound is primarily utilized in metabolic studies, drug development, and proteomics due to its stability and unique isotopic labeling properties.

The synthesis of this compound involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O), which replaces hydrogen atoms with deuterium. This process typically requires controlled conditions to ensure complete incorporation of deuterium, enhancing the compound's utility in various research contexts.

PropertyValue
Molecular FormulaC9H10D3NO2
Molecular Weight170.22 g/mol
CAS Number1189881-28-4
DSSTOX Substance IDDTXSID50675580

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of deuterium enhances the compound's stability against metabolic degradation, allowing for accurate tracing in biochemical pathways. It can influence enzyme activity and receptor interactions, making it a valuable tool in understanding metabolic processes.

Applications in Research

  • Metabolic Studies : The compound is utilized to trace biochemical pathways in living organisms, providing insights into metabolic processes.
  • Drug Development : It plays a crucial role in pharmacokinetic studies, helping researchers understand drug absorption, distribution, metabolism, and excretion.
  • Proteomics : As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various biological assays. For instance, studies utilizing this compound have demonstrated its ability to trace metabolic pathways effectively, providing critical data for drug development.

Case Study Example

In a recent study focusing on metabolic pathways, researchers employed this compound to investigate the effects of specific enzymes on drug metabolism. The findings indicated that the compound successfully traced the interactions between drugs and metabolic enzymes, leading to enhanced understanding of pharmacokinetics.

Comparative Analysis

When compared to similar compounds like non-deuterated 2-(2-Aminoethoxy)anisole, the deuterated version offers superior stability and tracing capabilities. This distinction makes it particularly useful in environments where precise tracking of metabolic processes is essential.

Table 2: Comparison with Similar Compounds

CompoundStabilityTracing CapabilityApplication Area
2-(2-Aminoethoxy)anisoleModerateLimitedGeneral research
This compound HighEnhancedMetabolic studies
2-(2-Methoxyethoxy)anisoleLowLimitedChemical reactions

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